DMPQDihydrochloride

Description

Historical Context of Quinoline (B57606) Derivatives in Biological and Medicinal Chemistry Research

The journey of quinoline derivatives in research and medicine is a rich one, dating back to the 19th century with the isolation of quinine (B1679958) from the bark of the Cinchona tree. Quinine's potent antimalarial properties marked the beginning of an era of intense investigation into quinoline-based compounds for therapeutic applications. researchgate.net This led to the development of a plethora of synthetic antimalarial drugs, such as chloroquine (B1663885) and primaquine, which have been pivotal in global health. rsc.org Beyond their use in infectious diseases, the discovery of the anticancer activity of camptothecin, a quinoline alkaloid, in the 1960s opened up new avenues for cancer chemotherapy. These early discoveries solidified the importance of the quinoline scaffold as a "privileged structure" in medicinal chemistry, a core molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Contemporary Relevance of Substituted Quinoline Systems in Targeted Therapeutic Investigations

In the modern era of drug discovery, which is heavily focused on targeted therapies, substituted quinoline systems continue to be of significant interest. arabjchem.org Their ability to be chemically modified at various positions allows for the fine-tuning of their biological activity, enabling the development of highly selective inhibitors for specific molecular targets. nih.gov A prime example of this is in the field of oncology, where numerous quinoline derivatives have been investigated as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer. arabjchem.orgrsc.org The development of these targeted agents aims to provide more effective and less toxic alternatives to traditional chemotherapy. brookings.edu Furthermore, the versatility of the quinoline scaffold has led to its exploration in a wide range of therapeutic areas beyond cancer, including as anti-inflammatory, and antiviral agents. researchgate.netnih.gov

Overview of DMPQ Dihydrochloride (B599025) within the Class of Kinase Inhibitors

DMPQ Dihydrochloride, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline (B142713) dihydrochloride, is a synthetic compound that has emerged from the extensive research into quinoline-based kinase inhibitors. tocris.com It functions as a potent and selective inhibitor of the β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase. tocris.com Kinase inhibitors are a class of targeted therapy that block the action of kinases, enzymes that transfer a phosphate (B84403) group from ATP to a protein in a process called phosphorylation. nih.gov This phosphorylation can activate or deactivate the protein, and in the context of cancer, aberrant kinase activity can drive cell proliferation and survival. nih.gov By blocking this process, kinase inhibitors can halt the growth and spread of cancer cells. nih.gov DMPQ Dihydrochloride specifically targets the PDGFRβ, a receptor tyrosine kinase involved in processes such as cell growth, migration, and angiogenesis (the formation of new blood vessels). nih.govnih.gov

Foundational Research Contributions and Unanswered Questions Pertaining to DMPQ Dihydrochloride

The foundational research on DMPQ Dihydrochloride was published in 1994 by Dolle and colleagues in the Journal of Medicinal Chemistry. nih.gov This seminal work described the synthesis of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline and identified it as a potent and highly selective inhibitor of the human vascular β-type platelet-derived growth factor receptor tyrosine kinase. nih.gov The study highlighted the compound's impressive selectivity, showing over 100-fold greater inhibition of PDGFRβ compared to other kinases like EGFR, erbB2, p56, protein kinase A, and protein kinase C. tocris.com

Despite this foundational knowledge, several unanswered questions regarding DMPQ Dihydrochloride remain, representing avenues for future research:

Elucidating the Full Kinome Profile: While early studies demonstrated high selectivity, a comprehensive screening of DMPQ against a broad panel of human kinases at various ATP concentrations would provide a more complete understanding of its off-target effects and potential for polypharmacology.

Mechanisms of Cellular Uptake and Efflux: The specific transporters and mechanisms governing the entry and exit of DMPQ Dihydrochloride in different cell types are not fully characterized. Understanding these processes is crucial for optimizing its therapeutic potential.

Long-term Cellular Responses: The long-term consequences of sustained PDGFRβ inhibition by DMPQ on cellular signaling networks, including potential feedback loops and compensatory mechanisms, require further investigation.

Therapeutic Potential in Non-Malignant Diseases: Given the role of PDGFRβ signaling in fibrosis and other non-cancerous proliferative diseases, the therapeutic utility of DMPQ Dihydrochloride in these conditions is an area ripe for exploration. nih.gov

Development of Resistance: As with many targeted therapies, the potential for cancer cells to develop resistance to DMPQ Dihydrochloride is a critical concern that warrants investigation into the underlying molecular mechanisms. brookings.edu

Detailed Research Findings

Subsequent research has further solidified the understanding of DMPQ Dihydrochloride as a valuable tool in chemical biology. Its primary mechanism of action is the inhibition of the autophosphorylation of the PDGFRβ, thereby blocking downstream signaling pathways that contribute to cell proliferation and migration.

Below are data tables summarizing key information about DMPQ Dihydrochloride and its inhibitory activity.

Table 1: Chemical and Physical Properties of DMPQ Dihydrochloride

| Property | Value | Source |

| Chemical Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | tocris.com |

| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | |

| Molecular Weight | 339.22 g/mol | |

| CAS Number | 1123491-15-5 | |

| Appearance | White to beige powder | |

| Solubility | Soluble in water | |

| Purity | ≥98% (HPLC) |

Table 2: In Vitro Inhibitory Activity of DMPQ

| Target Kinase | IC₅₀ (nM) | Selectivity vs. PDGFRβ | Source |

| PDGFRβ | 80 | - | tocris.com |

| EGFR | > 10,000 | > 125-fold | tocris.com |

| erbB2 | > 10,000 | > 125-fold | tocris.com |

| p56 | > 10,000 | > 125-fold | tocris.com |

| Protein Kinase A | > 10,000 | > 125-fold | tocris.com |

| Protein Kinase C | > 10,000 | > 125-fold | tocris.com |

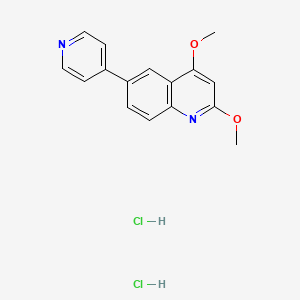

Structure

2D Structure

Properties

IUPAC Name |

2,4-dimethoxy-6-pyridin-4-ylquinoline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2.2ClH/c1-19-15-10-16(20-2)18-14-4-3-12(9-13(14)15)11-5-7-17-8-6-11;;/h3-10H,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAKNYQZZPCKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)C3=CC=NC=C3)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Dmpq Dihydrochloride

Advanced Synthetic Strategies for the Quinoline (B57606) Core of DMPQ Dihydrochloride (B599025)

The construction of the polysubstituted quinoline ring system inherent to DMPQ Dihydrochloride requires precise control over chemical reactions to ensure the correct placement of substituents. Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govijpsjournal.com However, contemporary research focuses on developing more sophisticated strategies that offer higher selectivity, efficiency, and sustainability. acs.orgnih.gov

Achieving high regioselectivity is crucial when synthesizing substituted quinolines like the parent compound of DMPQ. The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a foundational method. ijpsjournal.com The regioselectivity of this reaction can be highly dependent on the starting materials and reaction conditions. researchgate.net For instance, the condensation of 2'-aminoacetophenone (B46740) with specific ketones can yield different linear versus angular fused quinoline products depending on the catalyst and conditions used. researchgate.net

Modern approaches have refined these classic methods to achieve greater control. Metal-free, Brønsted acid-promoted annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines has been developed for the regioselective synthesis of mono-, di-, and trisubstituted quinolines. acs.org This method allows access to synthetically valuable polysubstituted quinolines that are otherwise difficult to obtain. acs.org Similarly, rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates, demonstrating how catalyst choice can dictate the positional outcome of the final product. mdpi.com Reactions involving meta-substituted precursors have been shown to be highly regioselective, affording specific substituted products in high yields. rsc.org

Catalysis is at the forefront of modern quinoline synthesis, offering milder reaction conditions, improved yields, and access to a wider range of functionalized products. nih.govnih.gov Transition-metal catalysts are particularly prominent. acs.orgnih.gov Various catalytic systems have been developed that could be adapted for the synthesis of precursors to DMPQ. These include:

Cobalt-catalyzed reactions: Readily available cobalt compounds can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, providing an environmentally benign approach to N-heterocycles. organic-chemistry.org

Nickel-catalyzed processes: Nickel catalysts enable the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols through a sequential dehydrogenation and condensation process. organic-chemistry.org

Copper-catalyzed cyclizations: Copper complexes have been used for the oxidative cyclization of various starting materials to form the quinoline core. researchgate.net An efficient copper-catalyzed intermolecular cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Palladium-catalyzed annulation: The annulation of o-iodo-anilines with propargyl alcohols, catalyzed by palladium, yields 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Gold-catalyzed synthesis: Gold catalysts have been used for the [4+2] annulation reaction between terminal arylynes and nitrones to produce quinoline derivatives. mdpi.com

Nanocatalysts: The use of nanocatalysts, such as those based on iron oxide, offers advantages like high efficiency, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. acs.orgnih.gov

These catalytic methods often display broad substrate scope and functional group tolerance, making them powerful tools for constructing complex quinoline scaffolds. researchgate.netorganic-chemistry.org

Table 1: Selected Catalytic Approaches for Quinoline Synthesis

The paradigm of "green chemistry" seeks to achieve sustainability at a molecular level by minimizing waste, energy consumption, and the use of hazardous substances. bohrium.com In quinoline synthesis, this has led to the exploration of alternative energy sources and reaction media. Microwave-assisted synthesis, for example, can significantly reduce reaction times. rsc.org The use of environmentally benign solid acid catalysts like montmorillonite (B579905) K-10 under microwave irradiation facilitates multicomponent reactions with high atom economy. rsc.org

The choice of solvent is another key aspect of green chemistry. The use of greener solvents like water and ethanol (B145695) is increasingly favored. bohrium.com Furthermore, catalyst-free techniques or the use of recyclable heterogeneous catalysts such as sulfamic acid or nano ZnO are being developed to avoid harsh acids or bases and simplify product purification. rsc.org Photocatalysis using visible light represents another environmentally friendly approach, employing catalysts like nontoxic titanium dioxide or organic dyes with oxygen as a green oxidant to mediate the synthesis of N-containing heterocyles. organic-chemistry.org

Derivatization and Analog Synthesis of DMPQ Dihydrochloride

Once the core quinoline structure is synthesized, it can be further modified to explore its chemical space or to create tools for biological research. Derivatization is key to understanding how molecular structure relates to function and to preparing labeled versions for mechanistic studies.

Structure-Activity Relationship (SAR) studies involve the systematic synthesis and evaluation of analogs to determine which parts of a molecule are essential for its activity. nih.govmdpi.com For a molecule like DMPQ, SAR studies would involve modifying its three main components: the dimethoxy-substituted benzene (B151609) ring, the central quinoline ring, and the appended pyridine (B92270) ring.

Key modifications could include:

Altering substituents on the quinoline core: The methoxy (B1213986) groups at positions 5 and 7 are electron-donating groups. An SAR study might involve replacing them with other electron-donating groups (e.g., -CH₃, -OH) or with electron-withdrawing groups (e.g., -Cl, -F, -NO₂) to probe the influence of electronic properties on activity. bohrium.com The position of these substituents could also be varied.

Modifying the pyridine ring: The nitrogen atom in the pyridine ring is a key feature. Its position could be changed (e.g., to a 2-pyridinyl or 3-pyridinyl analog) to assess the importance of its location for target binding.

Introducing substituents at other positions: Positions on the quinoline or pyridine rings that are unsubstituted in DMPQ could be functionalized with various groups (alkyl, aryl, etc.) to explore steric and electronic effects. nih.gov

The insights gained from such studies are crucial for optimizing the properties of a lead compound. nih.govmdpi.com For example, in other heterocyclic systems, it has been shown that even slight variations in a substituent can lead to significant changes in biological activity. nih.gov

Isotopically labeled compounds are indispensable tools in drug discovery, used as metabolic tracers in absorption, distribution, metabolism, and excretion (ADME) studies and as radioligands in binding assays. researchgate.netresearchgate.net The synthesis of a labeled version of DMPQ Dihydrochloride would require incorporating an isotope such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), or Deuterium (²H) into its structure.

Common strategies for isotopic labeling that could be applied to the synthesis of labeled DMPQ include:

Synthesis from a labeled precursor: A common approach is to use a commercially available starting material that already contains the isotopic label. For DMPQ, this could involve using a labeled aniline or a labeled pyridine derivative in one of the quinoline synthesis routes described earlier.

Late-stage isotopic incorporation: Modern methods focus on introducing the label at a late stage of the synthesis to maximize efficiency. researchgate.net Transition metal-catalyzed hydrogen isotope exchange (HIE) allows for the direct replacement of a C-H bond with a C-D or C-T bond. researchgate.net For DMPQ, this could potentially be used to label specific positions on the aromatic rings.

Reduction of an unsaturated precursor: A double bond or other reducible functional group can be introduced into the molecule and then reduced using an isotopic reagent, such as tritium gas (T₂) or sodium borodeuteride, to install the label. researchgate.net

The choice of isotope and its position within the molecule is critical and depends on the intended application, ensuring that the label is not lost during metabolic processes under investigation. researchgate.net

Exploration of Prodrug Strategies and Advanced Delivery Forms

To overcome potential limitations in bioavailability and to enhance targeted delivery, researchers have explored various prodrug strategies and advanced delivery formulations for quinoline-based compounds like DMPQ.

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. rsc.orgnih.gov This approach can improve a drug's pharmacokinetic properties. nih.gov For quinoline derivatives, which can suffer from poor solubility or rapid metabolism, prodrug strategies often focus on masking polar functional groups to enhance membrane permeability. mdpi.com Common strategies involve the formation of esters, carbamates, or phosphates that are enzymatically cleaved in vivo to release the active drug. nih.govnih.gov For instance, the introduction of an (acyloxy)alkoxy linker to a parent compound has been shown to significantly improve oral bioavailability in rat pharmacokinetic studies. nih.gov

Advanced drug delivery systems, particularly those based on nanotechnology, offer another avenue to improve the therapeutic efficacy of kinase inhibitors like DMPQ. nuvisan.com Liposomal formulations, which are spherical vesicles composed of a lipid bilayer, are a well-established method for drug delivery. nih.govyoutube.com They can encapsulate both hydrophilic and hydrophobic drugs, protect them from degradation, and modify their pharmacokinetic profiles. nih.govnih.gov For tyrosine kinase inhibitors, lipid-based nanosystems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can reduce side effects and improve drug efficacy at the target site. nih.gov The encapsulation of drugs within these nanoparticles can be achieved through various methods, including thin-film hydration followed by sonication or extrusion. nih.govyoutube.com The physical properties of these formulations, such as particle size and zeta potential, are crucial for their in vivo performance and are carefully characterized. nih.gov

Chemical Reactivity and Stability Under Research Conditions

Understanding the chemical reactivity and stability of DMPQ Dihydrochloride is crucial for its development and handling as a research chemical. This includes knowledge of its degradation pathways and the mechanisms of its salt formation.

Investigation of Degradation Pathways and Metabolite Formation (Excluding human metabolism)

The degradation of pharmaceutical compounds can occur through various pathways, including hydrolysis, oxidation, and photodegradation. nih.gov For quinoline-based compounds, photodegradation can be a significant pathway, especially for those with aromatic chromophore systems. nih.gov The opium alkaloid papaverine, which shares an isoquinoline (B145761) core, is susceptible to oxidation at its methylene (B1212753) bridge, a reaction facilitated by light. nih.gov

In vitro metabolism studies using liver microsomes from various non-human species (e.g., rat, mouse, dog) are standard practice in drug discovery to predict in vivo metabolic pathways. nuvisan.comnih.govresearchgate.netnih.gov These studies typically involve incubating the compound with liver microsomes in the presence of cofactors like NADPH to simulate phase I metabolic reactions. nih.govnih.gov The resulting metabolites are then identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For some quinoline-containing kinase inhibitors, metabolism by aldehyde oxidase (AO) has been observed, leading to mono-oxygenation on the quinoline ring. The susceptibility to AO-mediated metabolism can be influenced by the nature of substituents on the quinoline core. wustl.edu

Mechanisms of Protonation and Salt Formation

DMPQ is a basic compound due to the presence of two nitrogen atoms, one in the quinoline ring and one in the pyridine ring. These nitrogen atoms can be protonated by acids to form salts. The formation of the dihydrochloride salt involves the reaction of the free base form of DMPQ with two equivalents of hydrochloric acid.

The basicity of the nitrogen atoms, and thus their propensity for protonation, is influenced by the electronic effects of the substituents on the aromatic rings. The formation of a salt, such as a hydrochloride, is a common strategy to improve the aqueous solubility and stability of basic drug molecules. The process of salt formation typically involves combining the free base with the corresponding acid in a suitable solvent, leading to the crystallization of the salt. nih.govorientjchem.org The resulting salt's physicochemical properties, such as crystallinity and hygroscopicity, are important considerations for its use in research and potential pharmaceutical development.

Advanced Spectroscopic and Computational Analysis of Dmpq Dihydrochloride

Elucidation of Molecular Structure and Conformation through Advanced Spectroscopic Techniques

The precise architecture of DMPQ Dihydrochloride (B599025) has been pieced together using a suite of advanced spectroscopic techniques, each providing a unique piece of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules like DMPQ Dihydrochloride. While specific spectral data for DMPQ Dihydrochloride is not publicly available, the analysis of similar quinoline (B57606) derivatives in patents citing the original synthesis of DMPQ reveals the typical approach. google.comgoogle.com

For a complete structural assignment, both ¹H and ¹³C NMR spectroscopy would be employed. In ¹H NMR, the chemical shifts (δ) of the protons, their integration (number of protons), and their coupling patterns (splitting) would provide crucial information about the connectivity of the atoms. For DMPQ, distinct signals would be expected for the protons on the quinoline and pyridine (B92270) rings, as well as the methoxy (B1213986) groups.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their chemical environment (aromatic, aliphatic, attached to oxygen, etc.). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for DMPQ Dihydrochloride

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (from hypothetical 2D NMR) |

| Quinoline Ring Protons | 7.0 - 9.0 | 100 - 150 | COSY correlations between adjacent protons; HMBC correlations to carbons within the quinoline core. |

| Pyridine Ring Protons | 7.5 - 8.8 | 120 - 150 | Distinct coupling patterns for ortho, meta, and para protons; HMBC correlations to the quinoline ring. |

| Methoxy Protons (OCH₃) | ~4.0 | ~55-60 | Sharp singlet in ¹H NMR; HMBC correlation to the carbon atom of the quinoline ring to which it is attached. |

| Quaternary Carbons | N/A | 110 - 160 | Identified by the absence of a signal in DEPT-135 spectra. |

This table is a representation of expected data based on the analysis of similar compounds and general principles of NMR spectroscopy, as specific experimental data for DMPQ Dihydrochloride is not publicly available.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the quinoline and pyridine ring systems.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For DMPQ Dihydrochloride, the molecular formula is C₁₆H₁₄N₂O₂·2HCl, leading to a molecular weight of 339.22 g/mol for the dihydrochloride salt and 266.30 g/mol for the free base. nih.gov

In a typical mass spectrum of DMPQ, the molecular ion peak ([M]⁺ or the protonated molecule [M+H]⁺) would be observed, confirming the molecular weight. The high-resolution mass spectrum would provide the exact mass, further confirming the elemental composition.

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) would reveal characteristic losses of small molecules, helping to piece together the structure. For instance, the fragmentation of the quinoline core and the loss of the methoxy groups would produce a series of daughter ions. Studying these fragmentation pathways is crucial for the structural confirmation of the molecule and for identifying any potential impurities. The purity of the compound is often assessed by techniques like HPLC coupled with mass spectrometry. researchgate.net

Table 2: Expected Key Fragment Ions in the Mass Spectrum of DMPQ

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |

| 266 | [M]⁺ of the free base | Confirms the molecular weight of the core structure. |

| 251 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 237 | [M - CHO]⁺ | Loss of a formyl radical, likely from a methoxy group and adjacent ring structure. |

| 208 | [M - 2(OCH₃)]⁺ | Loss of both methoxy groups. |

| 78 | [C₅H₄N]⁺ | Characteristic fragment of the pyridine ring. |

This table represents a hypothetical fragmentation pattern based on the known structure of DMPQ. Actual experimental data is not publicly available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

For DMPQ Dihydrochloride, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: Vibrations associated with the quinoline and pyridine rings would be observed in the 1400-1650 cm⁻¹ region.

C-O stretching: The stretching vibrations of the methoxy groups (Ar-O-CH₃) would produce strong bands, typically in the 1000-1300 cm⁻¹ region.

Out-of-plane C-H bending: These vibrations, appearing in the 650-900 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic rings.

The presence of the dihydrochloride salt would also influence the spectra, potentially leading to broad absorptions associated with N-H⁺ stretching and bending vibrations, indicating the protonation of the nitrogen atoms in the quinoline and pyridine rings.

Theoretical Chemistry and Computational Modeling of DMPQ Dihydrochloride

In conjunction with experimental techniques, theoretical and computational chemistry plays a vital role in providing a deeper understanding of the properties of DMPQ Dihydrochloride at the molecular level.

Quantum Chemical Calculations for Electronic Properties and Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For DMPQ Dihydrochloride, DFT calculations could be used to:

Optimize the molecular geometry: Theoretical calculations can predict the most stable three-dimensional conformation of the molecule, which can then be compared with experimental data from X-ray crystallography, if available.

Calculate electronic properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. These calculations provide insights into the reactive sites of the molecule.

Predict spectroscopic data: Theoretical calculations can be used to simulate NMR chemical shifts, as well as IR and Raman vibrational frequencies. Comparing these theoretical spectra with experimental data can aid in the assignment of spectral features.

While specific computational studies on DMPQ Dihydrochloride are not found in the public domain, the application of these methods to similar quinoline systems has been shown to provide valuable insights that complement experimental findings. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For DMPQ Dihydrochloride, an inhibitor of the platelet-derived growth factor receptor β (PDGFRβ), MD simulations can provide critical insights into its conformational flexibility and its interactions with the surrounding solvent, typically water. arabjchem.orgresearchgate.net By simulating the motion of every atom in the system, researchers can map out the molecule's conformational landscape, identifying the most stable and frequently adopted shapes (conformations) it assumes in a biological environment. mdpi.com

The process involves placing a model of DMPQ Dihydrochloride into a simulation box filled with water molecules. arabjchem.org The interactions between all atoms are governed by a force field, a set of equations that describe the potential energy of the system. The simulation then solves Newton's equations of motion for this system, tracking the trajectory of each atom over a set period, often nanoseconds to microseconds. mdpi.com

Analysis of these trajectories reveals how different parts of the molecule move and interact. For instance, the pyridinyl and quinoline rings may exhibit specific rotational patterns that influence how the molecule fits into the binding site of its target kinase. nih.gov Furthermore, MD simulations elucidate the role of the solvent. Water molecules form a dynamic hydration shell around DMPQ Dihydrochloride, and the specific hydrogen bonding patterns can significantly impact the molecule's solubility and conformational preferences. arabjchem.org Understanding these solvent effects is crucial, as the displacement of these water molecules upon binding to a receptor is a key component of the binding process. researchgate.net

Hypothetical Conformational Analysis Data for DMPQ Dihydrochloride

To illustrate the type of data obtained from an MD simulation, the following table presents hypothetical results from a 100-nanosecond simulation of DMPQ Dihydrochloride in an aqueous solution.

| Simulation Time (ns) | Root Mean Square Deviation (RMSD) (Å) | Radius of Gyration (Rg) (Å) | Solvent Accessible Surface Area (SASA) (Ų) |

| 0 | 0.00 | 4.51 | 450.2 |

| 20 | 1.23 | 4.62 | 455.8 |

| 40 | 1.55 | 4.58 | 453.1 |

| 60 | 1.48 | 4.65 | 458.3 |

| 80 | 1.62 | 4.61 | 456.7 |

| 100 | 1.59 | 4.59 | 454.5 |

This is a hypothetical data table created for illustrative purposes.

Computational Prediction of Molecular Interactions and Binding Energy

Predicting how strongly a molecule like DMPQ Dihydrochloride will bind to its biological target is a cornerstone of computational drug design. nih.gov Various computational methods are employed to estimate the binding affinity, often expressed as a binding free energy (ΔG). A more negative ΔG indicates a stronger and more stable interaction. uobaghdad.edu.iq

Molecular docking is a common starting point. This technique predicts the preferred orientation (pose) of DMPQ Dihydrochloride when bound to the active site of PDGFRβ. nih.gov Docking programs use scoring functions to provide a rapid estimation of binding affinity, which is useful for screening large numbers of potential drug candidates. nih.govnih.gov These scores are based on evaluating key physical-chemical phenomena like intermolecular interactions and desolvation effects. nih.gov

For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are used. These more computationally intensive techniques analyze the energetic components of the binding event in greater detail, often using snapshots from MD simulations. acs.org They calculate the energy of the protein-ligand complex and the individual components (protein and ligand) in solution, allowing for a more refined estimation of the binding free energy. This analysis can reveal which specific amino acid residues in the PDGFRβ binding pocket have the most significant interactions (e.g., hydrogen bonds, van der Waals forces) with DMPQ Dihydrochloride, providing a detailed map of the molecular recognition process. acs.orgmdpi.com

Hypothetical Binding Energy and Interaction Data for DMPQ Dihydrochloride

The table below shows hypothetical binding energy data for DMPQ Dihydrochloride with its primary target, PDGFRβ, and two other related kinases to illustrate its selectivity.

| Target Kinase | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |

| PDGFRβ | -11.5 | GLU640, LYS627, CYS809 |

| c-Kit | -8.2 | GLU640, THR670, CYS809 |

| VEGFR2 | -7.9 | GLU917, CYS919, ASP1046 |

This is a hypothetical data table created for illustrative purposes.

Application of Density Functional Theory (DFT) in Understanding Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov Unlike force-field-based methods, DFT calculates the electron density of a molecule to determine its properties, providing a more fundamental understanding of its chemical behavior. rsc.org

For DMPQ Dihydrochloride, DFT calculations can determine a range of "reactivity descriptors." These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter: a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.gov Analysis of the HOMO and LUMO distributions reveals the likely sites for electrophilic and nucleophilic attack, respectively. arabjchem.org

Hypothetical DFT-Calculated Reactivity Descriptors for DMPQ

This table provides a set of plausible DFT-calculated parameters for the DMPQ molecule.

| Parameter | Calculated Value | Significance |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates high kinetic stability and low chemical reactivity. nih.gov |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.0 eV | Describes the power to attract electrons. |

| Dipole Moment | 3.5 Debye | Indicates overall molecular polarity. |

This is a hypothetical data table created for illustrative purposes.

Mechanistic Studies of Biological Activity of Dmpq Dihydrochloride

Molecular Mechanism of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Tyrosine Kinase Inhibition

The binding of platelet-derived growth factor (PDGF) to its receptor, PDGFRβ, initiates a cascade of events crucial for cell growth, survival, and motility. patsnap.com Overactivation of this pathway is implicated in various pathologies, including cancer and fibrotic diseases. patsnap.com DMPQ Dihydrochloride (B599025) is designed to interrupt this signaling cascade by targeting the receptor's kinase activity. patsnap.com

Kinetic Analysis of Binding and Dissociation Rates to PDGFRβ

The inhibitory potential of DMPQ Dihydrochloride is quantified by its half-maximal inhibitory concentration (IC50), which is 80 nM for human vascular PDGFRβ. medchemexpress.com The process of a ligand, such as DMPQ Dihydrochloride, binding to its target involves association and dissociation. nih.gov These rates are critical for understanding the compound's therapeutic and biological behavior. nih.gov The time course of the compound binding to the target is measured to determine the association and dissociation rate constants. nih.gov For accurate kinetic analysis, it is crucial to use precise concentrations of the compound and the tracer, typically at a concentration 3-fold the dissociation constant (Kd). nih.gov

Detailed Elucidation of Receptor Dimerization Disruption by DMPQ Dihydrochloride

Upon ligand binding, PDGFRs form dimers, a critical step for their activation. nih.govnih.gov Studies have shown that PDGFRβ homodimers form more rapidly than PDGFRα homodimers in response to PDGF. nih.govbiorxiv.org This dimerization leads to autophosphorylation of the receptor, creating docking sites for downstream signaling molecules. While direct evidence detailing the specific disruption of PDGFRβ dimerization by DMPQ Dihydrochloride is not extensively available, inhibitors of this nature typically function by preventing the conformational changes necessary for dimerization and subsequent activation.

Impact on ATP-Binding Site Affinity and Conformational Changes

Many tyrosine kinase inhibitors, a class to which DMPQ Dihydrochloride belongs, act as ATP-competitive inhibitors. patsnap.comdcchemicals.com They bind to the ATP-binding site within the kinase domain of the receptor. patsnap.com This action prevents ATP from binding, thereby halting the phosphorylation process essential for signal transduction. patsnap.com The binding of the inhibitor can induce or stabilize certain conformational states of the receptor, rendering it inactive. The phosphorylation of a specific tyrosine residue (Y857 in PDGFRβ) within the activation loop is a key event that enhances the kinase's catalytic activity. By occupying the ATP-binding pocket, DMPQ Dihydrochloride effectively blocks this critical step.

Mechanisms of Selectivity Against Other Tyrosine Kinases (e.g., EGFR, erbB2, p56)

DMPQ Dihydrochloride exhibits significant selectivity for PDGFRβ, displaying over 100-fold greater inhibition compared to other tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), erbB2 (also known as HER2), and p56. rndsystems.comabcam.com This selectivity is crucial for minimizing off-target effects. The structural differences in the ATP-binding pockets among various tyrosine kinases are a key determinant of inhibitor specificity. nih.gov For instance, mutations in the exon 20 of EGFR and HER2 can alter the size of the drug-binding pocket, conferring resistance to certain inhibitors. nih.govnih.gov The specific chemical structure of DMPQ Dihydrochloride allows it to fit optimally into the ATP-binding site of PDGFRβ while having a lower affinity for the binding sites of EGFR, erbB2, and p56.

Modulation of Intracellular Signaling Pathways Downstream of PDGFRβ

The activation of PDGFRβ triggers several downstream signaling pathways, including the PI3K/AKT, Ras/MAPK, and PLCγ pathways, which are fundamental for cellular processes. patsnap.com

Investigation of Phosphorylation Events and Signaling Cascade Interruption

By inhibiting the autophosphorylation of PDGFRβ, DMPQ Dihydrochloride prevents the recruitment and activation of downstream signaling molecules that contain SH2 domains. nih.gov These proteins normally bind to the phosphorylated tyrosine residues on the activated receptor. nih.gov Research on other PDGFRβ inhibitors has demonstrated that blocking the receptor's tyrosine kinase activity leads to a significant reduction in the phosphorylation of downstream effectors like Akt and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov Studies on PDGFRβ signaling dynamics have shown that the activation of PDGFRβ homodimers leads to a more significant and sustained phosphorylation of ERK1/2 and AKT compared to PDGFRα homodimers. nih.govnih.gov Therefore, by inhibiting PDGFRβ, DMPQ Dihydrochloride effectively interrupts these crucial pro-proliferative and survival signals. nih.gov

Effects on Key Signaling Molecules and Effector Proteins

DMPQ Dihydrochloride, chemically known as 5,7-dimethoxy-3-(4-pyridinyl)quinoline (B142713) dihydrochloride, is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase. rndsystems.comnih.gov The primary mechanism of action of DMPQ Dihydrochloride involves the modulation of signaling pathways driven by PDGFRβ.

Platelet-derived growth factor (PDGF) signaling is crucial for cell proliferation, migration, and survival. This process is initiated by the binding of PDGF to its receptor, which leads to the receptor's dimerization and subsequent autophosphorylation of specific tyrosine residues. This phosphorylation event creates docking sites for various signaling molecules and effector proteins that contain Src homology 2 (SH2) domains.

DMPQ Dihydrochloride exerts its effect by directly inhibiting the tyrosine kinase activity of PDGFRβ. By doing so, it prevents the autophosphorylation of the receptor. This inhibition, in turn, blocks the recruitment and activation of downstream effector proteins that are essential for the propagation of the signal. The inhibitory concentration (IC50) of DMPQ Dihydrochloride against PDGFRβ has been determined to be 80 nM. rndsystems.commedchemexpress.com

Notably, DMPQ Dihydrochloride exhibits significant selectivity for PDGFRβ. Studies have shown that it has over 100-fold greater selectivity for PDGFRβ compared to other tyrosine and serine/threonine kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, erbB2, p56, protein kinase A (PKA), and protein kinase C (PKC). rndsystems.comabcam.com This selectivity is a key aspect of its mechanism, as it minimizes off-target effects on other critical signaling pathways.

The table below summarizes the inhibitory activity and selectivity of DMPQ Dihydrochloride.

| Target Kinase | IC50 | Selectivity vs. Other Kinases |

| PDGFRβ | 80 nM | >100-fold |

| EGFR | >8 µM | - |

| erbB2 | >8 µM | - |

| p56 | >8 µM | - |

| Protein Kinase A | >8 µM | - |

| Protein Kinase C | >8 µM | - |

Data derived from studies on the inhibitory effects of 5,7-dimethoxy-3-(4-pyridinyl)quinoline. rndsystems.comabcam.com

Exploration of Other Putative Enzymatic Inhibition Mechanisms

Currently, there is no direct scientific literature available that specifically investigates the effects of DMPQ Dihydrochloride on the enzymes involved in bacterial cell wall synthesis. The primary focus of research on this compound has been its activity as a selective PDGFRβ inhibitor in the context of human cellular signaling.

While DMPQ Dihydrochloride belongs to the quinoline (B57606) class of compounds, and some quinoline derivatives have been shown to possess antimicrobial properties, specific studies to determine if DMPQ Dihydrochloride inhibits bacterial cell wall synthesis have not been published. researchgate.net The synthesis of the bacterial cell wall is a complex process involving multiple enzymes, such as transpeptidases and transglycosylases, which are the targets of many established antibiotics. Without specific experimental data, any potential effect of DMPQ Dihydrochloride on these enzymes remains purely speculative.

Similar to the lack of data on cell wall synthesis inhibition, there are no specific published studies on the direct inhibitory effects of DMPQ Dihydrochloride on DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for quinolone antibiotics. nih.govmdpi.com

Although the core chemical structure of DMPQ Dihydrochloride is a quinoline, its specific substitutions, particularly the 5,7-dimethoxy and 3-(4-pyridinyl) groups, differentiate it from the fluoroquinolone class of antibiotics that are known to target DNA gyrase. nih.gov General studies on quinoline derivatives have indicated that some can inhibit DNA gyrase, but this is not a universal property of all compounds in this class. nih.govresearchgate.net Therefore, without dedicated enzymatic assays and mechanistic studies, it cannot be concluded that DMPQ Dihydrochloride has any inhibitory activity against DNA gyrase.

Preclinical Pharmacological Investigations of Dmpq Dihydrochloride Mechanisms in Disease Models

Mechanistic Contribution to Angiogenesis Modulation in Experimental Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. mdpi.com DMPQ Dihydrochloride (B599025) modulates this process by interfering with key signaling pathways that drive vascular development.

Investigation of Antiangiogenic Pathways Induced by DMPQ Dihydrochloride

DMPQ Dihydrochloride exerts its antiangiogenic effects primarily by inhibiting signaling through the Platelet-Derived Growth Factor (PDGF) and Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12) pathways.

The PDGF/PDGFR axis is crucial for the maturation and stabilization of newly formed blood vessels. nih.gov Specifically, PDGF-B, which binds to PDGFRβ on perivascular cells (pericytes and vascular smooth muscle cells), is essential for recruiting these cells to surround and support endothelial tubes. nih.govjst.go.jp This recruitment is a vital step for creating a stable and functional tumor vasculature. nih.gov By selectively inhibiting PDGFRβ, DMPQ Dihydrochloride disrupts this recruitment process, leading to unstable and leaky vessels that are less effective at supplying the tumor with nutrients and oxygen. Furthermore, PDGF signaling can indirectly promote angiogenesis by stimulating the expression of other pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), in tumor-associated endothelial cells. nih.gov Inhibition of PDGFRβ by DMPQ Dihydrochloride can therefore also lead to a reduction in these downstream angiogenic signals.

The SDF-1/CXCR4 axis also plays a significant role in neovascularization. nih.govahajournals.org SDF-1 acts as a potent chemoattractant, mobilizing endothelial progenitor cells (EPCs) from the bone marrow to sites of new blood vessel formation. nih.govspandidos-publications.com These EPCs can then differentiate into mature endothelial cells and integrate into the growing vascular network. ahajournals.org The SDF-1/CXCR4 pathway is critical for vascular development during embryogenesis and is re-activated in pathological angiogenesis. nih.govdovepress.com Studies have shown that SDF-1 can induce endothelial cell migration and tube formation. nih.govspandidos-publications.com DMPQ Dihydrochloride has been utilized as a tool to inhibit SDF-1α-mediated signaling in glioblastoma models, suggesting its potential to interfere with this axis. nih.gov By blocking the receptors responsive to these factors, DMPQ Dihydrochloride can inhibit the mobilization and homing of EPCs, thereby suppressing vasculogenesis, a key component of tumor neovascularization. nih.govahajournals.org

Role in Interfering with Vascular Mimicry Phenotypes in Cell-Based Models

Vascular mimicry (VM) is a process by which aggressive tumor cells form de novo, matrix-rich, patterned channels that mimic embryonic vascular networks to conduct blood, independent of endothelial cells. nih.govnih.gov This process is associated with high tumor grade and poor patient prognosis. nih.gov DMPQ Dihydrochloride's inhibitory action on PDGF and SDF-1 signaling pathways is relevant to counteracting VM.

Research has identified PDGF-B signaling as a key mechanism in VM. nih.govuantwerpen.be Vascular mimicry-positive (VM+) tumor cells have been shown to secrete PDGF-B to recruit pericytes. nih.govresearchgate.net These pericytes provide structural support to the tumor cell-lined vascular-like networks, contributing to their formation and stabilization. nih.govnih.gov Consequently, inhibiting the PDGF-B/PDGFRβ signaling axis has been shown to prevent the formation of VM networks and suppress tumor growth in experimental models. nih.gov As a potent PDGFRβ inhibitor, DMPQ Dihydrochloride would directly interfere with this pericyte recruitment, thereby destabilizing and inhibiting the formation of VM channels.

The SDF-1/CXCR4 axis has also been implicated in promoting VM. nih.gov In hepatocellular carcinoma, cancer-associated fibroblasts secrete SDF-1, which, along with TGF-β, enhances the expression of key VM-related proteins like VE-cadherin and MMP2 in tumor cells, thereby promoting the formation of vascular-like channels. nih.gov Inhibition of SDF-1 signaling has been shown to attenuate this effect. Given that DMPQ Dihydrochloride can block SDF-1α-mediated signaling, it holds potential for disrupting VM formation through this mechanism as well. nih.gov

Impact on Tumor Cell Proliferation and Progression in Oncology Models

Beyond its effects on the tumor vasculature, DMPQ Dihydrochloride can directly impact tumor cells by inhibiting signaling pathways that drive their proliferation and invasion.

Mechanisms of Antiproliferative Action in Various Cancer Cell Lines

The antiproliferative action of DMPQ Dihydrochloride is rooted in its ability to block the mitogenic signals transmitted through the PDGF and SDF-1 receptor pathways.

PDGF is a well-established potent mitogen for cells of mesenchymal origin, including fibroblasts and smooth muscle cells, but its signaling also drives the proliferation of various cancer cells. wikipedia.org The PDGF/PDGFR autocrine and paracrine signaling loops, where tumor cells both secrete PDGF and express its receptors, can create a self-sustaining cycle of proliferation. nih.gov The PDGF signaling network allows cells to bypass G1 checkpoints in the cell cycle, promoting cellular division. wikipedia.org By inhibiting PDGFRβ, DMPQ Dihydrochloride can break this cycle, leading to cell growth arrest.

The SDF-1/CXCR4 axis is also involved in promoting the proliferation and survival of cancer cells. spandidos-publications.com Activation of this pathway can initiate several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are central to regulating cell proliferation and apoptosis. spandidos-publications.comnih.gov Studies have demonstrated that SDF-1 can stimulate the proliferation of various cell types, including progenitor cells that may contribute to tumor growth. spandidos-publications.com The use of DMPQ Dihydrochloride as an inhibitor of SDF-1α receptor signaling in glioblastoma models points to its potential to curb proliferation in cancers dependent on this axis. nih.gov

Investigation of DMPQ Dihydrochloride in Lung Tumor-Propagating Cell Models and Associated Epigenetic Regulation

The roles of the PDGF and SDF-1 signaling pathways have been documented in lung cancer. However, specific preclinical studies investigating DMPQ Dihydrochloride in lung tumor-propagating cell models are not extensively reported in the available literature. Nevertheless, the known mechanisms of the compound's targets provide a strong rationale for its potential efficacy.

The PDGF/PDGFR axis is frequently dysregulated in non-small cell lung cancer (NSCLC), where it contributes to tumor growth and progression. mdpi.com Similarly, the SDF-1/CXCR4 pathway is involved in lung cancer metastasis and the promotion of a supportive tumor microenvironment. nih.gov Therefore, inhibition of these pathways by DMPQ Dihydrochloride represents a logical therapeutic strategy for targeting lung tumor cells.

Regarding epigenetic regulation , this is a complex process involving mechanisms like DNA methylation and histone modifications that control gene expression without altering the DNA sequence. taylorandfrancis.com These processes are known to be critical in lung cancer development and progression. spandidos-publications.comtaylorandfrancis.com While direct evidence linking DMPQ Dihydrochloride to epigenetic modulation in lung cancer is currently lacking, it is an area of potential interest. Signaling pathways such as those mediated by PDGF and SDF-1 can influence the expression of epigenetic modifiers. Further research would be necessary to determine if the inhibitory action of DMPQ Dihydrochloride on these pathways leads to downstream epigenetic changes that contribute to its anti-tumor effects in lung cancer models.

Mechanistic Studies in Glioblastoma Cell Invasiveness and Proliferation through Pyk2 and FAK Signaling Pathways

Glioblastoma (GBM) is a highly aggressive brain tumor where the tumor microenvironment, particularly microglia, plays a significant role in promoting tumor progression. nih.gov Mechanistic studies have identified DMPQ Dihydrochloride as a key tool inhibitor to dissect the signaling pathways involved.

Microglia within the tumor microenvironment release a variety of cytokines and growth factors, including PDGFβ and SDF-1α. nih.govnih.gov These factors stimulate signaling in glioma cells that leads to increased invasion and proliferation. nih.gov A key study demonstrated that these extracellular signals converge on the intracellular non-receptor tyrosine kinases, Proline-rich Tyrosine Kinase 2 (Pyk2) and Focal Adhesion Kinase (FAK). nih.govnih.gov Pyk2 and FAK are critical mediators of cell migration, invasion, and proliferation in GBM. mdpi.comnih.gov

In a pivotal study using primary human glioblastoma cell lines, DMPQ Dihydrochloride was used as a specific inhibitor to block signaling from PDGFβ and SDF-1α receptors. nih.gov The research identified PDGFβ and SDF-1α as key extracellular factors that drive the Pyk2- and FAK-dependent activation of invadopodia formation and migration of glioma cells. nih.gov The inhibition of these cytokine receptors with DMPQ Dihydrochloride, in combination with siRNA knockdown of Pyk2 or FAK, confirmed the central role of this signaling cascade in glioma cell invasiveness. nih.gov Furthermore, the study identified that other factors like EGF and IL-6 regulate cell viability and mitosis through these same kinases. nih.gov

This research highlights a specific mechanism where DMPQ Dihydrochloride can disrupt the supportive signaling from the tumor microenvironment, thereby reducing the invasive and proliferative capacity of glioblastoma cells by preventing the activation of Pyk2 and FAK. nih.govnih.gov

Interactive Data Table: Role of Microglial Cytokines in Glioblastoma

Click to view data on the role of specific microglial cytokines in promoting glioblastoma cell invasion and proliferation via Pyk2/FAK signaling, and the inhibitory effect of compounds like DMPQ Dihydrochloride.

| Cytokine/Growth Factor | Receptor | Inhibitor Used in Study | Downstream Kinase | Cellular Process Affected |

| PDGFβ | PDGFRβ | DMPQ Dihydrochloride | Pyk2 / FAK | Invadopodia Formation, Migration |

| SDF-1α | CXCR4 | Burixafor / DMPQ | Pyk2 / FAK | Invadopodia Formation, Migration |

| EGF | EGFR | Gefitinib | Pyk2 / FAK | Invadopodia Formation, Migration, Viability, Mitosis |

| IL-6 | IL-6R | Tocilizumab | Pyk2 / FAK | Viability, Mitosis |

Data synthesized from a study on microglial-glioma interactions. nih.gov

Analysis of Molecular Interactions with Other Therapeutic Agents in Preclinical Settings

The therapeutic potential of a drug can often be enhanced through combination with other agents. This section explores the preclinical investigations into the molecular interactions of DMPQ Dihydrochloride with other therapeutic compounds. DMPQ Dihydrochloride is identified as a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase, with an IC50 of 80 nM. Its high selectivity is demonstrated by being over 100-fold more selective for PDGFRβ than for EGFR tyrosine kinase, erbB2, p56, protein kinase A, and protein kinase C.

A comprehensive review of available scientific literature reveals a notable lack of specific studies investigating the synergistic or antagonistic interactions of DMPQ Dihydrochloride with other small molecule inhibitors. While the principle of combining targeted therapies to overcome resistance and enhance efficacy is a well-established strategy in oncology and other fields, dedicated preclinical research to elucidate the specific molecular mechanisms of DMPQ Dihydrochloride in combination with other inhibitors has not been extensively published.

In broader contexts, the combination of PDGFR inhibitors with other signaling pathway inhibitors has shown promise. For instance, the dual inhibition of PDGFR and SGK1 has been reported to exhibit strong antitumor activities in breast cancer models. nih.gov This is based on the rationale that while PDGFR inhibition can block AKT activation, SGK1 may remain active, and thus co-inhibition provides a more comprehensive blockade of tumor-promoting signals. nih.gov Similarly, studies have explored the synergistic effects of combining PDGFR inhibitors with agents targeting other pathways, such as the PI3K/mTOR pathway. For example, the combination of a multi-targeted tyrosine kinase inhibitor with activity against PDGFRβ, JI-101, with the PI3K/mTOR inhibitor BEZ235 enhanced cellular toxicity in certain cancer cell lines. researchgate.net

However, it is crucial to emphasize that these studies did not specifically involve DMPQ Dihydrochloride. Therefore, the direct translation of these findings to predict the synergistic or antagonistic profile of DMPQ Dihydrochloride would be speculative. The precise molecular interactions, whether leading to enhanced (synergism) or reduced (antagonism) therapeutic effects, are dependent on the specific combination of drugs and the cellular context.

Future preclinical research should focus on evaluating DMPQ Dihydrochloride in combination with a range of small molecule inhibitors targeting parallel or downstream signaling pathways. Such studies would be instrumental in identifying potential synergistic partners and understanding the underlying mechanisms, which could involve the modulation of feedback loops, compensation pathways, or off-target effects.

Consistent with the lack of data on its specific molecular interactions, there is a scarcity of published preclinical studies investigating the mechanisms of combination therapies involving DMPQ Dihydrochloride in either in vitro or in vivo models.

While the preclinical development of drug-radiotherapy combinations and the evaluation of combination therapies for various cancers are active areas of research, specific data for DMPQ Dihydrochloride is not available. nih.govnih.gov The general approach for such investigations involves a systematic evaluation of drug combinations across various cell lines and in animal models to determine efficacy and to understand the mechanistic basis of the observed effects.

For other PDGFR inhibitors, combination strategies have been explored. For example, in estrogen receptor-positive breast cancer cell lines, the combination of PDGFR inhibitors like sunitinib (B231) and ponatinib (B1185) with tamoxifen (B1202) was shown to inhibit cell growth more effectively than tamoxifen alone. nih.gov The proposed mechanism involves the synergistic enhancement of tamoxifen's pharmacological effect. nih.gov In the context of thyroid cancer, in silico studies have suggested that combinations of FDA-approved tyrosine kinase inhibitors targeting PDGFRA could be more efficacious than monotherapy. nih.gov

These examples highlight the potential for PDGFRβ inhibition to be a valuable component of combination therapy. However, without specific in vitro and in vivo data for DMPQ Dihydrochloride, its role in combination regimens remains theoretical. Rigorous preclinical studies are necessary to assess the efficacy and mechanisms of DMPQ Dihydrochloride when combined with standard-of-care chemotherapies or other targeted agents in relevant disease models. Such investigations would typically involve:

In vitro assays: Cell viability, proliferation, apoptosis, and cell cycle analysis in cancer cell lines treated with DMPQ Dihydrochloride alone and in combination with other drugs.

In vivo studies: Evaluation of tumor growth inhibition in xenograft or patient-derived xenograft (PDX) models using DMPQ Dihydrochloride in combination regimens.

Pharmacodynamic studies: Analysis of target modulation and downstream signaling pathways in tumor tissues from in vivo models to elucidate the mechanism of action of the combination.

The absence of such dedicated studies for DMPQ Dihydrochloride represents a significant gap in the preclinical pharmacological understanding of this compound and underscores the need for future research in this area.

Advanced Analytical Methodologies for Dmpq Dihydrochloride Research

Development and Validation of Robust Bioanalytical Methods for DMPQ Dihydrochloride (B599025) in Biological Matrices (Excluding human samples)

To understand the pharmacokinetic profile of DMPQ Dihydrochloride in preclinical studies, robust and validated bioanalytical methods are essential for its accurate measurement in various biological fluids and tissues from laboratory animals. The development of these methods focuses on sensitivity, specificity, accuracy, and precision. youtube.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the preferred method for the quantitative analysis of small molecules like DMPQ Dihydrochloride in complex biological matrices. nih.gov Its high selectivity and sensitivity allow for the precise measurement of low concentrations of the analyte. semanticscholar.orgmdpi.com The development of a quantitative HPLC-MS/MS method for DMPQ Dihydrochloride would involve several key steps.

First, a sample preparation procedure is optimized to efficiently extract the compound from the biological matrix (e.g., rodent plasma or tissue homogenate) while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.govnih.gov

Next, chromatographic conditions are established to achieve optimal separation of DMPQ Dihydrochloride from matrix components and any potential metabolites. This involves selecting an appropriate HPLC column, typically a C18 reversed-phase column, and optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). semanticscholar.orgmdpi.com

The mass spectrometer is tuned for the specific detection of DMPQ Dihydrochloride. This is done by operating in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of DMPQ Dihydrochloride, [M+H]+) is selected and fragmented to produce a characteristic product ion. nih.govresearchgate.net This transition is highly specific to the analyte, minimizing the chance of interference.

Finally, the method is validated according to established guidelines to ensure its reliability. youtube.comnih.gov Validation assesses parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte under various conditions. nih.govresearchgate.net

Table 1: Hypothetical Validation Parameters for an HPLC-MS/MS Assay for DMPQ Dihydrochloride in Rodent Plasma

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +7.5% |

| Matrix Effect | CV of slopes ≤ 15% | 6.8% |

| Recovery | Consistent and precise | 85% (CV < 9%) |

| Stability (Freeze-thaw, Bench-top) | % Change within ±15% | < 12% change |

While HPLC-MS/MS measures the total concentration of the compound, immunochemical and receptor-binding assays can provide information about the functionally active fraction of DMPQ Dihydrochloride. These assays are crucial for assessing the compound's ability to interact with its intended biological target.

Receptor-Binding Assays: These assays directly measure the interaction of a ligand with its receptor. labome.com For DMPQ Dihydrochloride, which is a selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ) kinase, a competitive binding assay could be developed. rndsystems.com In this format, a known radiolabeled or fluorescently labeled ligand for PDGFRβ is incubated with the receptor source (e.g., cell membranes expressing the receptor). merckmillipore.comnih.gov The ability of unlabeled DMPQ Dihydrochloride to displace the labeled ligand is then measured. The concentration of DMPQ Dihydrochloride that inhibits 50% of the specific binding of the labeled ligand is determined as the IC₅₀ value, which is an indicator of its binding potency. rndsystems.com Such assays are fundamental in early drug discovery for screening and characterizing lead compounds. merckmillipore.comnih.gov

Table 2: Illustrative Data from a Competitive Receptor-Binding Assay

| DMPQ Dihydrochloride Conc. (nM) | % Specific Binding of Labeled Ligand |

| 0.1 | 98.5 |

| 1 | 95.2 |

| 10 | 80.1 |

| 80 | 50.0 |

| 500 | 15.3 |

| 1000 | 5.6 |

Immunochemical Assays: While less common for small molecules unless they are conjugated to a larger carrier, immunoassays could theoretically be developed. This would require generating antibodies that specifically recognize DMPQ Dihydrochloride. The assay would then function based on the competitive binding of free DMPQ Dihydrochloride from a sample and a labeled DMPQ Dihydrochloride tracer to a limited number of antibody binding sites.

Methodologies for Assessing Compound Purity and Consistency in Research Lots

Ensuring the purity and consistency of each batch of DMPQ Dihydrochloride is critical for the reliability and reproducibility of research findings. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography with ultraviolet (UV) detection is the standard method for determining the purity of chemical compounds like DMPQ Dihydrochloride. sigmaaldrich.comnih.gov The method separates the main compound from any impurities, which may include starting materials, by-products, or degradation products. amazonaws.com

The analysis is typically performed using a reversed-phase C18 column with a gradient mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid or formic acid. chromatographyonline.com The chromatogram displays a major peak for DMPQ Dihydrochloride and smaller peaks for any impurities. Purity is generally reported as a percentage based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. nih.gov For a high-quality research lot, the purity is expected to be high, often ≥98% or ≥99%. rndsystems.comsigmaaldrich.com The method must be able to resolve known and potential impurities from the main peak. scielo.br

Table 3: Representative HPLC Purity Profile for a Research Lot of DMPQ Dihydrochloride

| Peak ID | Retention Time (min) | Area (%) | Identity |

| 1 | 4.7 | 0.15 | Unspecified Impurity |

| 2 | 8.2 | 99.75 | DMPQ Dihydrochloride |

| 3 | 9.5 | 0.10 | Unspecified Impurity |

| Total | 100.0 | ||

| Purity | 99.75% |

Spectroscopic methods provide orthogonal information to chromatography, confirming the identity and structural integrity of the compound and supporting purity assessment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of DMPQ Dihydrochloride by showing the expected signals with appropriate chemical shifts, integration values, and splitting patterns corresponding to the different protons in the molecule. It can also be used to detect and quantify impurities that have proton signals distinct from the main compound. nih.gov Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified reference standard. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of DMPQ Dihydrochloride by providing a highly accurate mass measurement of its molecular ion. researchgate.net When coupled with HPLC (HPLC-MS), it is an invaluable tool for identifying the structures of impurities detected in the chromatographic analysis. amazonaws.com The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. semanticscholar.org

Table 4: Expected Spectroscopic Data for DMPQ Dihydrochloride

| Technique | Parameter | Expected Value/Observation |

| Mass Spec. | Molecular Formula | C₁₆H₁₄N₂O₂·2HCl |

| Molecular Weight | 339.22 g/mol . nih.gov | |

| [M+H]⁺ (Monoisotopic) | 267.1128 Da (for free base) | |

| ¹H NMR | Structural Protons | Signals consistent with the dimethoxy-pyridinyl-quinoline structure |

| Impurity Signals | Absence of significant signals not attributable to the main compound |

Techniques for Probing DMPQ Dihydrochloride-Target Interactions at the Molecular Level

Understanding how DMPQ Dihydrochloride interacts with its target, PDGFRβ, at the molecular level is key to explaining its mechanism of action. Several biophysical and computational techniques can provide these insights.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technology used to measure the kinetics of biomolecular interactions. nih.govnih.gov In a typical experiment, the target protein (e.g., the kinase domain of PDGFRβ) is immobilized on a sensor chip surface. youtube.com A solution containing DMPQ Dihydrochloride is then flowed over the surface, and the binding is monitored in real-time by detecting changes in the refractive index at the surface. youtube.comyoutube.com This allows for the direct measurement of the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₗ), a measure of binding affinity, can then be calculated from the ratio of these rates (kₔ/kₐ).

Molecular Docking: This is a computational technique used to predict the preferred binding mode of a ligand to its protein target when the three-dimensional structure of the protein is known. imrpress.com Molecular docking algorithms place the DMPQ Dihydrochloride molecule into the ATP-binding site of a PDGFRβ structural model and calculate a score representing the predicted binding affinity. nih.gov The resulting models can visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a hypothesis for the compound's inhibitory activity. nih.govnih.gov

Table 5: Information Derived from Molecular Interaction Techniques

| Technique | Key Parameters Measured / Predicted | Application to DMPQ Dihydrochloride Research |

| Surface Plasmon Resonance (SPR) | Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kₗ) | Quantifies the kinetics and strength of the binding between DMPQ Dihydrochloride and PDGFRβ kinase. |

| Molecular Docking | Binding pose, Binding energy/score, Key amino acid interactions (e.g., H-bonds) | Predicts the specific orientation and interactions of DMPQ Dihydrochloride within the ATP-binding pocket of PDGFRβ. |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that offers a complete thermodynamic characterization of the binding interaction between a ligand, such as DMPQ Dihydrochloride, and its target macromolecule. nih.govvanderbilt.edu By directly measuring the heat released or absorbed during a binding event, ITC can determine multiple key parameters in a single experiment. nih.govvanderbilt.edu

Detailed Research Findings: ITC operates by titrating a solution of the ligand into a sample cell containing the target protein while monitoring the temperature changes relative to a reference cell. vanderbilt.edumit.edu The resulting data provides the binding affinity (Ka), the dissociation constant (Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.govnih.gov From these direct measurements, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, offering a full thermodynamic profile of the interaction. nih.gov This information is crucial for understanding the driving forces behind the binding event, whether it is enthalpy-driven (stronger bonds forming) or entropy-driven (increased disorder). nih.gov

Modern ITC instruments are capable of measuring heat effects as small as 0.1 μcal, which allows for the determination of very tight binding constants, up to 10⁸–10⁹ M⁻¹. vanderbilt.edu The precision of ITC makes it a valuable tool in drug design for establishing structure-thermodynamics relationships. nih.gov

While direct ITC data for DMPQ Dihydrochloride is not publicly available, the application of this technique can be illustrated by the study of other small molecules. For example, in a study of the DNA mimic protein DMP19 from Neisseria meningitides, ITC was used to determine the binding affinity between the DMP19 monomer and the histone-like HU protein. The experiment yielded a dissociation constant (Kd) of 0.50 ± 0.09 μM, providing precise thermodynamic parameters for this interaction.

Illustrative Thermodynamic Parameters for a Protein-Ligand Interaction Measured by ITC

| Thermodynamic Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.0 (Assumed) |

| Dissociation Constant (Kd) | 0.50 µM |

| Enthalpy Change (ΔH) | -10.5 kcal/mol |

This table represents typical data obtained from an ITC experiment and is for illustrative purposes.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that provides real-time data on the kinetics of molecular interactions. nih.govyoutube.com It is an essential tool in drug discovery for characterizing the binding of small molecules like DMPQ Dihydrochloride to their protein targets. beactica.com

Detailed Research Findings: In an SPR experiment, a target protein (the ligand) is immobilized on the surface of a sensor chip. youtube.com A solution containing the compound of interest (the analyte) is then flowed over this surface. youtube.com Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This signal is proportional to the mass bound to the surface. youtube.com

The output, a sensorgram, plots the binding response against time. youtube.com This allows for the determination of the association rate constant (kₐ or kₒₙ) during the sample injection and the dissociation rate constant (kₔ or kₒff) during the subsequent buffer flow. youtube.com The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (kₔ/kₐ). youtube.com This kinetic information is critical, as compounds with similar affinities (Kd) can have vastly different binding characteristics; for instance, a long residence time (slow kₒff) at the target can be a desirable attribute for a drug candidate. The technology is sensitive enough to detect the binding of small molecules, even those with a molecular weight as low as 100 Daltons. beactica.com

Recent studies on synthetic cannabinoids demonstrate the utility of SPR in assessing the affinity of small molecules for the CB1 receptor, highlighting its ability to differentiate between structurally similar analogs and its promise in drug research. nih.gov

Illustrative Kinetic and Affinity Data from an SPR Experiment

| Parameter | Description | Illustrative Value |

|---|---|---|

| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ |

| kₔ (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻⁴ |

This table presents a hypothetical data set for a small molecule-protein interaction to illustrate the outputs of an SPR analysis.

Cell-Based Target Engagement Assays and Functional Readouts (e.g., receptor phosphorylation assays)